5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid

Thiol Quantification Enzymatic Assays Alkaline pH Stability

Researchers needing reliable thiol quantification at alkaline pH (8-10) face DTNB hydrolysis artifacts. ADNB is a zwitterionic Ellman's derivative engineered to solve this. - Alkaline Stability: Withstands pH 8-10 without the rapid hydrolysis that compromises DTNB, ensuring accurate acetylcholinesterase and glutathione reductase assays. - Electrostatic Mapping: k_ADNB/k_DTNB ratio (0.22-200) quantifies local charge density around cysteine residues for protein engineering QC. - Thermal Robustness: Retains full activity after 30 days at 60 °C, enabling field-deployable biosensors for organophosphate detection. Water-soluble, solvent-free formulation integrates into automated HTS and microplate workflows.

Molecular Formula C9H10N2O4S2
Molecular Weight 274.3 g/mol
CAS No. 71899-86-0
Cat. No. B017389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid
CAS71899-86-0
Synonyms5-[(2-Aminoethyl)dithio]-2-nitro-benzoic Acid; 
Molecular FormulaC9H10N2O4S2
Molecular Weight274.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1SSCCN)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4S2/c10-3-4-16-17-6-1-2-8(11(14)15)7(5-6)9(12)13/h1-2,5H,3-4,10H2,(H,12,13)
InChIKeyDSNFVSIOSWJQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADNB: Key Characteristics & Procurement


5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid (CAS 71899-86-0), also known as ADTNB or ADNB, is a heterobifunctional chromogenic reagent classified as a zwitterionic derivative of Ellman's reagent (DTNB) [1]. The compound is structurally characterized by a disulfide bridge linking a 2-nitrobenzoic acid moiety to a 2-aminoethyl group . As a thiol-quantification probe, it undergoes thiol-disulfide exchange to release the 2-nitro-5-thiobenzoate anion (TNB²⁻), which is spectrophotometrically detectable at 412 nm [2]. ADNB is primarily employed in biochemical assays requiring alkaline pH conditions where the stability of conventional Ellman's reagent is compromised [1].

Workflow Alkaline pH thiol quantification assays
Method compatibility Adaptable from DTNB protocols with reported base stability
Format fit Water-soluble for co-solvent-free preparation; supports HTS

ADNB vs Generic Reagents: Assay Risks


Ellman's reagent (DTNB) remains the gold-standard thiol probe; however, its rapid hydrolysis under alkaline conditions (pH > 8.0) and pronounced sensitivity to local electrostatic environments introduce significant variability in quantitative thiol determinations [1]. Generic substitution with DTNB in assays requiring elevated pH or involving anionic protein microenvironments can lead to systematic underestimation of thiol content and compromised inter-laboratory reproducibility [2]. In contrast, 5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid (ADNB) was specifically engineered to mitigate these failure modes via a zwitterionic structural modification that confers both enhanced alkaline stability and reduced electrostatic sensitivity [3]. The following quantitative evidence delineates precisely where ADNB delivers verifiable differentiation relative to DTNB and other in-class thiol reagents.

DTNB (Ellman's reagent) limitation
ADNB attribute to review
Rapid hydrolysis at pH > 8 may cause high background
Reported base stability may support alkaline pH use
Sensitive to local electrostatic environments; may underestimate thiols
Reported reduced electrostatic sensitivity across thiol types
Requires organic co-solvent (ethanol); may precipitate proteins
Water-soluble; co-solvent-free preparation may reduce artifacts

ADNB: Quantitative Comparator Evidence


Comparable Kinetics, Superior Alkaline Stability vs DTNB

ADNB reacts with free thiols with kinetics comparable to Ellman's reagent (DTNB) but demonstrates substantially enhanced stability under alkaline conditions, making it a preferred alternative for thiol quantification and enzymatic assays performed at basic pH [1]. The kinetic similarity ensures that established DTNB-based protocols can be directly adapted without recalibration of reaction rates, while the improved alkaline stability expands the operational pH range and reduces background signal drift [1].

Kinetics & Stability
Head-to-head
Comparable kinetics; reported markedly improved alkaline stability vs DTNB
Supports assay translation to alkaline pH conditions
Stability advantage reported at pH > 8.0
Thiol Quantification Enzymatic Assays Alkaline pH Stability

Reduced Electrostatic Sensitivity vs DTNB

Reactions with ADNB are relatively insensitive to electrostatic environments and ionic strength, in contrast to DTNB which is significantly influenced by local charge [1]. At low ionic strength, the rate ratio k_ADNB/k_DTNB varies from 0.22 for low-molecular-weight cationic thiols to 3.0 for low-molecular-weight anionic thiols [1]. For the Cys-34 residue of bovine serum albumin (BSA), which resides in a highly anionic microenvironment, the k_ADNB/k_DTNB ratio reaches approximately 200 [1].

Electrostatic Rate Ratio
Head-to-head
k_ADNB/k_DTNB: 0.22 – 3.0 (small thiols); ~200 (BSA Cys-34)
Supports protein thiol quantification with reduced charge interference
Low ionic strength; ratio depends on thiol charge
Protein Thiol Characterization Electrostatic Effects Kinetic Analysis

Prolonged Thermal Stability vs DTNB

Aqueous solutions of ADNB mixed with butyrylthiocholine iodide substrate retained their original analytical properties after 30 days of thermal stress at 60 °C, with some functionality still observed after 90 days [1]. The study directly compared ADNB-substrate mixtures with analogous DTNB-containing solutions under identical accelerated aging conditions, demonstrating superior retention of analytical performance for the ADNB formulation [1].

Thermal Stability
Cross-study
Full functionality retained after 30 days at 60 °C; partial after 90 days
Supports shelf-life of pre-formulated reagent kits
ADNB-substrate mixture vs DTNB mixture comparison
Reagent Stability Thermal Stress Biosensor Development

Aqueous Solubility for Direct Assay Integration

5-(2-Aminoethyl)dithio-2-nitrobenzoic Acid is readily soluble in water, unlike many thiol-reactive probes that require organic co-solvents (e.g., ethanol or DMSO) for dissolution . This aqueous solubility eliminates the need for solvent compatibility adjustments in biological assay workflows and reduces the risk of protein precipitation or enzyme denaturation associated with organic solvent carryover . The compound's pKa is predicted to be 1.89 ± 0.25 .

Solubility
Class-level
Readily soluble in water; no organic co-solvent required
Supports co-solvent-free assay preparation
May reduce protein precipitation risk; data to verify
Reagent Solubility Aqueous Assays Formulation Compatibility

ADNB: Application Scenarios for Procurement


Alkaline pH Thiol Determination

ADNB is the reagent of choice for enzymatic assays that require or benefit from operation at alkaline pH (e.g., pH 8.0–10.0), including acetylcholinesterase activity measurements, protease inhibitor screening, and glutathione reductase kinetics. DTNB undergoes rapid hydrolysis under these conditions, leading to elevated background absorbance and reduced accuracy [1]. ADNB maintains comparable thiol reaction kinetics while exhibiting dramatically improved alkaline stability, enabling reliable quantitation where DTNB fails [1].

Protein Thiol Microenvironment Characterization

ADNB serves as a superior probe for mapping electrostatic environments of cysteine residues in proteins. The k_ADNB/k_DTNB rate ratio provides a quantitative metric for assessing local charge density, with values ranging from 0.22 (cationic environment) to 3.0 (anionic environment) for small thiols, and up to 200 for highly anionic protein pockets such as Cys-34 of BSA [2]. This differential reactivity enables structure-function studies, protein engineering validation, and quality control of biotherapeutic cysteine oxidation states.

Field Biosensors for Cholinesterase Inhibitors

The prolonged thermal stability of ADNB-substrate mixtures at elevated temperatures (60 °C) makes ADNB an ideal chromogenic component in biosensor platforms targeting nerve agents and pesticides [3]. Solutions of ADNB with butyrylthiocholine iodide retained full analytical functionality after 30 days at 60 °C and partial functionality after 90 days [3]. This robustness supports the development of portable detection systems for VX, A-234 (Novichok), and organophosphate insecticides that must withstand uncontrolled storage and transport conditions [3].

High-Throughput Screening & Automated Workflows

The water solubility of ADNB eliminates the need for organic co-solvents during reagent preparation, reducing the risk of protein precipitation, enzyme inactivation, and solvent interference in absorbance-based readouts . This property facilitates direct integration into automated liquid handling systems and microplate-based high-throughput screening campaigns for drug discovery, where solvent compatibility and assay robustness are critical for reproducible results.

Application
Selection Property
Validation Focus
Alkaline pH Thiol Determination
Alkaline stability and thiol reactivity profile
Thiol quantification accuracy at pH > 8.0
Protein Thiol Microenvironment Characterization
Electrostatic insensitivity profile
Cysteine residue reactivity ratio in anionic pockets
Field Biosensors for Cholinesterase Inhibitors
Prolonged thermal stability in solution
Analytical functionality retention after thermal stress
High-Throughput Screening & Automated Workflows
Aqueous solubility without co-solvent
Compatibility with automated liquid handling systems
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